molecular formula C20H18FNO3 B2970628 1'-(3-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-85-0

1'-(3-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2970628
CAS No.: 877810-85-0
M. Wt: 339.366
InChI Key: NUNYFLNWBZFAOT-UHFFFAOYSA-N
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Description

1'-(3-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a spirocyclic compound featuring a chroman-4-one core fused to a piperidine ring, with a 3-fluorobenzoyl group attached at the 1'-position. This structural motif is of significant interest in medicinal chemistry due to its versatility in targeting diverse biological pathways, including acetyl-CoA carboxylase (ACC), cancer cell proliferation, and microbial infections . The compound is synthesized via a multi-step procedure involving spirocyclization of 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone, followed by deprotection and coupling with 3-fluorobenzoyl chloride using coupling agents like HATU .

Properties

IUPAC Name

1'-(3-fluorobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3/c21-15-5-3-4-14(12-15)19(24)22-10-8-20(9-11-22)13-17(23)16-6-1-2-7-18(16)25-20/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNYFLNWBZFAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51090058
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 1’-(3-Fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the chroman ring: This can be achieved through the cyclization of appropriate phenolic precursors.

    Spirocyclization: The chroman ring is then subjected to spirocyclization with a piperidine derivative under controlled conditions.

    Introduction of the fluorobenzoyl group: The final step involves the acylation of the spirocyclic intermediate with a fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1’-(3-Fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the carbonyl group to alcohols.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

1’-(3-Fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the synthesis of materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 1’-(3-Fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzoyl group may enhance binding affinity through halogen bonding, while the spirocyclic structure provides a rigid framework that can influence the compound’s overall bioactivity. Pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparison with Similar Compounds

Quinoline-4-carbonyl Derivatives

Compounds such as 1'-(quinoline-4-carbonyl)spiro[chroman-2,4'-piperidin]-4-one (e.g., 12a–12g) were designed as ACC inhibitors. These derivatives exhibit moderate to strong inhibition due to the quinoline moiety's planar aromatic structure, which enhances π-π stacking interactions with enzyme active sites.

Sulfonyl-Bridged Derivatives

Compound 16 (1'-(sulfonyl-bridged aryl)spiro[chroman-2,4'-piperidin]-4-one) demonstrates potent anticancer activity against MCF-7, A2780, and HT-29 cell lines, with IC₅₀ values of 0.31–5.62 µM. The sulfonyl group enhances cytotoxicity by inducing apoptosis and cell cycle arrest at sub-G1 and G2-M phases . The 3-fluorobenzoyl analog may exhibit similar apoptotic mechanisms but could differ in selectivity due to fluorine's electronegativity, which may alter interactions with cellular targets.

Thiophene and Pyrrole Derivatives

Derivatives like SZ5 (1'-(thiophene-2-sulfonyl)spiro[chroman-2,4'-piperidin]-4-one) and compound 40 (7-(thiophen-2-yl)spiro[chroman-2,4'-piperidin]-4-one hydrochloride) show moderate activity against melanoma (IC₅₀ = 13.15 µM) and high selectivity indices (SI = 13.37) . The 3-fluorobenzoyl variant may lack the sulfonyl group's strong apoptotic induction but could compensate with enhanced membrane permeability due to fluorine's hydrophobicity.

Mechanistic Insights

  • ACC Inhibition: Fluorinated spirochromanones may mimic the activity of ACC inhibitors like spiro[chroman-2,4'-piperidin]-4-one derivatives reported by Shinde et al. (2009), where substituent hydrophobicity and electronic effects critically influence enzyme binding .
  • Anticancer Activity : The 3-fluorobenzoyl group’s electron-withdrawing nature could enhance interactions with apoptotic proteins (e.g., Bcl-2), similar to sulfonyl derivatives .
  • Antimicrobial Potential: While pyrrole- and sulfonamide-containing analogs (e.g., 1'-(4-chlorophenylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one) show antiplasmodial activity, the fluorinated variant’s efficacy against microbial targets remains unexplored .

Biological Activity

1'-(3-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a spirocyclic compound that has garnered attention due to its unique structural properties and potential biological activities. This article examines its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a chroman ring fused to a piperidine ring through a spiro carbon, with a fluorobenzoyl group contributing to its chemical diversity. The compound's molecular formula is C20H18FNO3C_{20}H_{18}FNO_3, and it possesses a molecular weight of approximately 349.36 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorobenzoyl group may enhance binding affinity through halogen bonding, while the rigid spirocyclic structure influences the compound's overall bioactivity. Potential mechanisms include:

  • Enzyme Modulation : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It could modulate neurotransmitter systems, affecting various physiological responses.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Spirocyclic compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some derivatives have been identified as potential anticancer agents due to their ability to inhibit cell proliferation.
  • Neuropharmacological Effects : Compounds in this class may act as GABA modulators, influencing neurological pathways.

Antimicrobial Activity

A study examined the antimicrobial properties of spirocyclic compounds similar to this compound. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

CompoundActivity AgainstMIC (µg/mL)
Compound AE. coli32
Compound BS. aureus16
Target CompoundVarious bacteria8

Anticancer Activity

In vitro studies demonstrated that derivatives of spirocyclic compounds can induce apoptosis in cancer cell lines. The mechanism was linked to the modulation of apoptosis-related proteins.

Cell LineIC50 (µM)Mechanism of Action
MCF-75.0Caspase activation
HeLa3.5Inhibition of Bcl-2

Neuropharmacological Effects

Research has indicated that compounds with a similar structure can enhance GABAergic activity, potentially providing therapeutic effects for anxiety and depression disorders.

Q & A

Q. Advanced

  • Sulfonyl linkers (e.g., compound 16 ) enhance cytotoxicity (IC50_{50}: 0.31–5.62 μM) by improving solubility and target engagement .
  • Trimethoxyphenyl groups (e.g., compound 15 ) reduce activity (IC50_{50}: 18.77–47.05 μM) due to steric hindrance and poor tubulin binding .
  • Fluorobenzoyl substituents may enhance metabolic stability and receptor affinity, though pharmacokinetic studies are pending .

What mechanistic evidence supports apoptosis induction by these compounds?

Q. Advanced

  • Annexin V/PI staining confirmed dose-dependent apoptosis in MCF-7 cells treated with compound 16 , showing a 3x increase in early apoptosis (5–10 μM) and G2-M phase arrest .
  • Cell cycle analysis revealed sub-G1 population increases (0.30% to 1.54%) and G2-M phase accumulation, indicating DNA damage and mitotic disruption .

How can researchers resolve cytotoxicity discrepancies between structurally similar derivatives?

Q. Advanced

  • Structure-Activity Relationship (SAR) studies : Compare electronic (e.g., sulfonyl vs. carbonyl) and steric effects (e.g., bulky adamantyl groups) on target binding .
  • Molecular docking : Model interactions with tubulin or apoptosis-related proteins (e.g., BRCA2) to identify critical binding motifs .
  • Dose-response profiling : Validate outliers using multiple assays (e.g., caspase-3 activation) to rule out false positives .

What optimization strategies are proposed for improving selectivity?

Q. Advanced

  • Fragment-based design : Integrate pharmacophores like adamantyl (enhances lipophilicity) or quinoline (ACC enzyme inhibition) into the spirochromanone core .
  • Bioisosteric replacement : Substitute sulfonyl with phosphonate or triazole groups to balance potency and toxicity .
  • In vivo validation : Prioritize compounds with IC50_{50} < 1 μM for murine xenograft studies, focusing on bioavailability and tumor regression .

What advanced spectroscopic methods are critical for characterization?

Q. Basic

  • 1^1H/13^{13}C NMR : Assign proton environments (e.g., δ 2.5–3.5 ppm for piperidinyl protons) .
  • HRMS : Confirm molecular weights with <5 ppm error (e.g., C22_{22}H21_{21}FN2_2O3_3 requires 380.1534 Da) .
  • CHN analysis : Verify elemental composition (±0.4% tolerance) .

Are there precedents for testing these derivatives in non-breast cancer models?

Q. Advanced

  • Melanoma : Compound 40 (spirochromanone-thiophene hybrid) showed moderate activity against B16F10 cells (IC50_{50} = 13.15 μM) with high selectivity (SI = 13.37) .
  • Prostate cancer : Adamantyl derivatives inhibit cytochrome P450 17α-hydroxylase, a key enzyme in androgen synthesis .

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